2,2-dimethyl-N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide
Description
Propriétés
IUPAC Name |
2,2-dimethyl-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N9O/c1-20(2,3)18(30)21-7-8-29-17-15(13-26-29)16(24-14-25-17)27-9-11-28(12-10-27)19-22-5-4-6-23-19/h4-6,13-14H,7-12H2,1-3H3,(H,21,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEXDBZXJAXCPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the piperazine ring: The pyrimidin-2-yl group is introduced via a nucleophilic substitution reaction.
Final coupling: The 2,2-dimethylpropanamide moiety is attached through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the pyrazolo[3,4-d]pyrimidine core.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidin-2-yl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Formation of substituted pyrimidin-2-yl derivatives.
Applications De Recherche Scientifique
Cancer Therapy
The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle and cellular proliferation. Inhibiting CDKs can lead to reduced tumor growth and may be effective in treating various cancers, including breast cancer and multiple myeloma. The selectivity of this compound for specific CDK isoforms enhances its therapeutic potential while minimizing side effects associated with less selective inhibitors .
Neurodegenerative Diseases
Research indicates that compounds with similar structural motifs have shown promise in treating neurodegenerative diseases by modulating kinase activity linked to neuronal survival and function. The inhibition of specific kinases may help mitigate the progression of diseases such as Alzheimer's and Parkinson's disease .
Inflammatory Conditions
Due to its ability to inhibit kinases involved in inflammatory pathways, this compound may also be useful in treating inflammatory diseases. The modulation of kinase activity can reduce the inflammatory response, potentially alleviating symptoms associated with conditions like rheumatoid arthritis and asthma .
Table 1: Summary of Research Findings on 2,2-Dimethyl-N-(2-{4-[4-(Pyrimidin-2-yl)Piperazin-1-yl]-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl}Ethyl)Propanamide
Mécanisme D'action
The compound exerts its effects primarily by inhibiting the activity of cyclin-dependent kinase 2 (CDK2). It binds to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets involved in cell cycle progression. This leads to cell cycle arrest and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogous derivatives reported in the literature:
Detailed Structural and Functional Analysis
Core Heterocycle Modifications
- Pyrazolo[3,4-d]pyrimidine vs. Pyridine-Benzoic Acid: The target compound’s pyrazolopyrimidine core (vs. Derivatives with pyridine-benzoic acid scaffolds (e.g., 9d, 8g) prioritize solubility and synthetic accessibility but may lack target specificity.
Piperazine Substituent Effects
- Pyrimidin-2-yl vs. The phenyl group in XIIa may reduce polarity, affecting bioavailability.
Amide Chain Variations
- 2,2-Dimethylpropanamide vs. Other Amides : The bulky 2,2-dimethylpropanamide group in the target compound and compounds 9d/8g likely improves proteolytic stability compared to simpler acetamides (e.g., XIIa) . However, its ethyl linker may restrict conformational flexibility relative to pyridine-linked analogs .
Research Findings and Implications
Pharmacological Potential
- While the target compound’s activity is unreported, pyrazolopyrimidines with piperazine motifs (e.g., XIIa ) are frequently explored as kinase inhibitors. The pyrimidin-2-yl group may confer selectivity for specific kinase domains, whereas fluorinated analogs (9d, 8g) could optimize pharmacokinetics .
Activité Biologique
The compound 2,2-dimethyl-N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide , often referred to as a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, has garnered attention for its diverse biological activities. This article delves into the biological activities associated with this compound, including its pharmacological potential and mechanisms of action.
Structural Overview
The compound's structure is characterized by several key components:
- Pyrazolo[3,4-d]pyrimidine core : Known for its role in various biological activities.
- Piperazine moiety : Often linked to enhanced bioactivity and selectivity in drug design.
- Dimethyl and propanamide groups : These modifications can influence solubility and bioavailability.
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, a related compound demonstrated dual inhibition of EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM in various cancer cell lines. In particular, the compound effectively inhibited tumor growth in MCF-7 breast cancer models by inducing apoptosis and suppressing cell migration and cycle progression .
Antimicrobial Activity
Studies have shown that derivatives of this scaffold possess antimicrobial properties. The structural analogs have been reported to exhibit activity against various pathogens, including bacteria and fungi. For example, some derivatives demonstrated effective inhibition against Gram-positive bacteria with IC50 values indicating potent antimicrobial activity .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has shown potential as a cyclin-dependent kinase (CDK) inhibitor, which is crucial for cell cycle regulation. Several studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidines in inhibiting CDK1 and CDK2, which are vital targets in cancer therapy .
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:
- Absorption : High solubility due to the presence of polar functional groups.
- Distribution : The presence of piperazine enhances blood-brain barrier permeability.
- Metabolism : Expected to undergo hepatic metabolism with potential for modification by cytochrome P450 enzymes.
- Excretion : Primarily renal clearance anticipated based on molecular weight and structure.
Case Studies
Several case studies have focused on the biological activity of compounds similar to this compound:
-
Anticancer Efficacy in MCF-7 Models :
- A derivative exhibited significant tumor growth inhibition and apoptosis induction.
- Mechanistic studies revealed modulation of apoptotic pathways leading to increased DNA fragmentation.
-
Antimicrobial Testing Against Gram-positive Bacteria :
- A series of related compounds showed varying degrees of antimicrobial activity with IC50 values ranging from 0.5 to 5 µM.
- Structure-activity relationship (SAR) analyses indicated that modifications on the piperazine ring influenced potency.
Summary Table of Biological Activities
Q & A
Basic: What synthetic methodologies are commonly employed for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?
Answer:
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation reactions. For example, describes reacting pyrazolo[3,4-d]pyrimidin-4-one derivatives with α-chloroacetamides or chloroethanones under reflux conditions in aprotic solvents (e.g., acetonitrile) . Key steps include:
- Intermediate formation : Reacting the pyrimidinone with chloroacetamide derivatives at 80–100°C for 12–24 hours.
- Characterization : Confirming regioselectivity using -NMR to distinguish between N1- and N2-substituted products based on proton shifts in the pyrimidine ring .
Basic: How is the purity and structural integrity of this compound validated post-synthesis?
Answer:
Standard analytical techniques include:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Spectroscopy : - and -NMR to confirm substituent positions (e.g., distinguishing piperazinyl proton environments at δ 2.5–3.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak matching theoretical values) .
Advanced: What strategies optimize the selectivity of piperazinyl-pyrazolo[3,4-d]pyrimidine derivatives for kinase targets?
Answer:
Selectivity is enhanced through:
- Substituent engineering : Modifying the pyrimidin-2-yl group on the piperazine ring (e.g., replacing with pyridinyl or fluorophenyl groups) to alter steric and electronic interactions with kinase ATP-binding pockets .
- Molecular docking : Using software like AutoDock Vina to predict binding affinities. For example, highlights that pyrazolo[3,4-d]pyrimidines mimic purines, enabling competitive inhibition of kinases like CDK2 .
- In vitro profiling : Screening against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
Advanced: How do conflicting bioactivity data arise between in vitro and in vivo models for this compound?
Answer:
Discrepancies often stem from:
- Metabolic instability : The compound may undergo rapid hepatic oxidation (e.g., CYP3A4-mediated degradation) in vivo, reducing efficacy. suggests using deuterated analogs or prodrug strategies to enhance stability .
- Plasma protein binding : High binding (>90%) observed in similar compounds ( ) can limit free drug availability, necessitating albumin-adjusted IC calculations .
- Tissue penetration : LogP values >3 may improve membrane permeability but reduce solubility, requiring formulation with co-solvents (e.g., PEG-400) .
Basic: What are the primary pharmacological targets hypothesized for this compound?
Answer:
Based on structural analogs ( and ), potential targets include:
- Kinases : CDK2, Aurora A (due to purine-mimetic core).
- GPCRs : Serotonin (5-HT) and dopamine receptors (modulated by the piperazinyl group) .
- Epigenetic regulators : Histone deacetylases (HDACs), inferred from thieno[3,2-d]pyrimidine analogs in .
Advanced: How can contradictory SAR data for piperazinyl substituents be reconciled?
Answer:
Contradictions arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC vs. EC). Standardize protocols using CLSI guidelines.
- Conformational flexibility : The piperazine ring adopts chair or boat conformations depending on substituents, altering target engagement. shows para-substituted aryl groups stabilize chair conformations, enhancing binding .
- Off-target effects : Use CRISPR-Cas9 knockouts to isolate target-specific activity.
Basic: What in vitro models are appropriate for preliminary toxicity screening?
Answer:
- Hepatotoxicity : HepG2 cells + CYP450 induction assays (e.g., CYP3A4 luminescence).
- Cardiotoxicity : hERG potassium channel inhibition assays (patch-clamp or FLIPR).
- Genotoxicity : Ames test (bacterial reverse mutation) + micronucleus assay in CHO-K1 cells .
Advanced: How can metabolic pathways of this compound be elucidated to guide lead optimization?
Answer:
- Metabolite identification : Incubate with human liver microsomes (HLMs) + LC-HRMS to detect phase I (oxidation) and phase II (glucuronidation) metabolites.
- CYP inhibition assays : Use fluorescent probes (e.g., Vivid® CYP450 kits) to identify enzymes involved.
- Deuterium labeling : Replace labile hydrogens (e.g., benzylic positions) to block metabolic hotspots, as seen in .
Basic: What computational tools predict the compound’s physicochemical properties?
Answer:
- LogP/LogD : ACD/Labs Percepta or Molinspiration.
- pKa : MarvinSketch (ChemAxon) to estimate ionization states.
- Solubility : QSPR models in ADMET Predictor™ .
Advanced: What in vivo models are suitable for evaluating antitumor efficacy?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
